molecular formula C14H15ClFNO2 B2691581 2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097936-02-0

2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Cat. No.: B2691581
CAS No.: 2097936-02-0
M. Wt: 283.73
InChI Key: GTPGQQQROMASIL-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a novel compound with the molecular formula C({14})H({15})ClFNO(_{2}) and a molecular weight of 283.73 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzoyl chloride and 1-hydroxycyclohex-2-ene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chloro-6-fluorobenzoyl chloride is reacted with 1-hydroxycyclohex-2-ene in the presence of a base to form the desired benzamide compound. The reaction mixture is typically stirred at room temperature for several hours until completion.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO(_{4}) can be used for oxidation.

    Reduction: Reducing agents like LiAlH({4}) (Sodium borohydride) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaOH or KOH.

Major Products

    Oxidation: Formation of 2-chloro-6-fluoro-N-[(1-oxocyclohex-2-en-1-yl)methyl]benzamide.

    Reduction: Formation of 2-chloro-6-fluoro-N-[(1-aminocyclohex-2-en-1-yl)methyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide: Unique due to its specific substitution pattern and functional groups.

    2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]aniline: Similar structure but with an amine group instead of a benzamide.

    2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]phenol: Similar structure but with a phenol group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO2/c15-10-5-4-6-11(16)12(10)13(18)17-9-14(19)7-2-1-3-8-14/h2,4-7,19H,1,3,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPGQQQROMASIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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